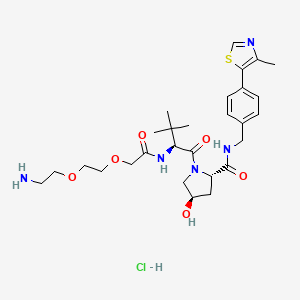

(S,R,S)-AHPC-PEG2-NH2 hydrochloride

説明

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N5O6S.ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);1H/t21-,22+,25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAOHFUUVWFWJH-ZBXLSASTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42ClN5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism: A Technical Guide to (S,R,S)-AHPC-PEG2-NH2 Hydrochloride in Targeted Protein Degradation

For Immediate Release

A Deep Dive into the Core Mechanism of a Key VHL Ligand-Linker Conjugate for PROTAC Development

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the mechanism of action of (S,R,S)-AHPC-PEG2-NH2 hydrochloride. This molecule is a crucial building block in the rapidly advancing field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a pre-synthesized E3 ligase ligand-linker conjugate.[1][2][3] It comprises two key components: the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a 2-unit polyethylene (B3416737) glycol (PEG2) linker terminating in a primary amine.[4] This amine group serves as a reactive handle for conjugation to a ligand targeting a specific protein of interest (POI), thereby enabling the creation of a heterobifunctional PROTAC.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of action of a PROTAC synthesized from (S,R,S)-AHPC-PEG2-NH2 hydrochloride is to co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein. This process is catalytic and can be broken down into several key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (via the conjugated POI ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC ligand), forming a ternary complex.[5] The formation of a stable ternary complex is a critical determinant of PROTAC efficacy.[6]

-

Ubiquitination of the Target Protein : Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides.

-

Recycling of the PROTAC : Following the degradation of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase, enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules.

This event-driven pharmacology distinguishes PROTACs from traditional inhibitors that rely on occupancy-driven mechanisms.[4]

Quantitative Data on VHL-Recruiting PROTACs

While specific data for a PROTAC synthesized with the exact (S,R,S)-AHPC-PEG2-NH2 hydrochloride linker is not publicly available, the following tables present representative quantitative data for well-characterized VHL-recruiting PROTACs, illustrating the typical parameters used to evaluate their efficacy.

Table 1: Degradation Potency of VHL-Recruiting PROTACs against Various Targets

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| LC-2 | KRAS G12C | NCI-H2030 | 590 | ~75 | [5] |

| LC-2 | KRAS G12C | MIA PaCa-2 | 320 | ~75 | [5] |

| ACBI2 | SMARCA2 | MOLM-13 | 78 | 46 | [7] |

| GP262 | p110α | MDA-MB-231 | 227.4 | 71.3 | [8] |

| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [8] |

| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [8] |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Key Experimental Protocols

The characterization of a PROTAC's mechanism of action involves a suite of biochemical, biophysical, and cell-based assays. Below are detailed protocols for essential experiments.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a fundamental technique to quantify the reduction in the level of a target protein following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein and a loading control (e.g., GAPDH, α-tubulin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane and add the ECL substrate. Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9][10]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in the presence of the E3 ligase and other necessary components of the UPS.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (VHL)

-

Recombinant ubiquitin and target protein

-

ATP

-

Ubiquitination buffer

-

PROTAC stock solution (in DMSO)

-

SDS-PAGE gels and Western blot reagents

-

Antibody specific to the target protein

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the purified target protein.

-

Initiation of Reaction: Add the E3 ligase complex and the PROTAC at various concentrations (or DMSO as a vehicle control).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Boil the samples and analyze them by Western blot using an antibody specific for the target protein.

-

Data Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.[11]

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation of the ternary complex.

ITC measures the heat changes associated with binding events to determine the thermodynamics of ternary complex formation and cooperativity.

Protocol Outline:

-

Binary Binding: First, determine the binding affinity (Kd) of the PROTAC to the target protein and to the E3 ligase independently.

-

Ternary Complex Formation: Titrate the PROTAC into a solution containing a pre-formed binary complex of the E3 ligase and the target protein.

-

Data Analysis: Analyze the resulting thermogram to determine the apparent Kd for ternary complex formation. The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.[12]

SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (ka and kd) and affinity (Kd).

Protocol Outline:

-

Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto the sensor chip surface.

-

Binary Interaction: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.

-

Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.[13]

This is a cell-based assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the target protein and the E3 ligase within living cells.

Protocol Outline:

-

Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL) fused to a HaloTag® (acceptor) in cells.

-

Labeling: Add a fluorescent HaloTag® ligand to the cells.

-

PROTAC Treatment: Treat the cells with a dilution series of the PROTAC.

-

Signal Detection: Add the NanoBRET™ substrate and measure the donor and acceptor emission signals.

-

Data Analysis: An increase in the BRET ratio (acceptor signal / donor signal) indicates PROTAC-dependent ternary complex formation.[14]

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway and experimental workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (S,R,S)-AHPC-PEG2-NH2 | E3 Ligase Ligand-Linker Conjugate | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Ternary Complex Formation [promega.com]

An In-depth Technical Guide to (S,R,S)-AHPC-PEG2-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG2-NH2 hydrochloride, a critical E3 ligase ligand-linker conjugate employed in the rapidly evolving field of targeted protein degradation (TPD). This molecule is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Core Concepts and Mechanism of Action

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a synthetic construct comprising three key components:

-

The (S,R,S)-AHPC moiety: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system (UPS).[1] The (S,R,S)-AHPC core, also known as VH032, competitively inhibits the interaction between VHL and its natural substrate, the alpha subunit of hypoxia-inducible factor 1 (HIF-1α).[2]

-

A PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility and provides flexibility to the molecule. The linker's length and composition are crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][3]

-

A Terminal Amine Group (as a hydrochloride salt): This primary amine serves as a reactive handle for conjugation to a ligand that binds to a specific protein of interest (POI). The hydrochloride salt form enhances the stability and handling of this otherwise reactive amine.[1]

The overarching mechanism of action for a PROTAC synthesized using (S,R,S)-AHPC-PEG2-NH2 hydrochloride is depicted in the signaling pathway below.

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation

This section summarizes the key quantitative data for (S,R,S)-AHPC-PEG2-NH2 hydrochloride and its core VHL ligand, VH032.

| Property | Value | Notes |

| Chemical Formula | C₂₈H₄₂ClN₅O₆S | As the hydrochloride salt.[4] |

| Molecular Weight | 612.18 g/mol | As the hydrochloride salt.[4] |

| CAS Number | 2097973-72-1 | For the hydrochloride salt. |

| Appearance | White to off-white powder or crystals | |

| Purity | ≥95% | As reported by various suppliers. |

| Storage Temperature | -20°C | For long-term storage.[5] |

| Binding Affinity (Kd) of VH032 to VHL | 185 nM | For the parent VHL ligand, (S,R,S)-AHPC.[6] |

| Solubility | Soluble in Water, DMSO, and DMF | Qualitative data for similar compounds.[7] Specific quantitative data for the hydrochloride salt is not readily available. |

Experimental Protocols

The following protocols provide a general framework for the synthesis of (S,R,S)-AHPC-PEG2-NH2 hydrochloride and its subsequent use in PROTAC formation.

Synthesis of (S,R,S)-AHPC-PEG2-NH2 Hydrochloride

The synthesis is a multi-step process that can be conceptually broken down as follows:

Caption: General synthetic workflow.

Protocol 1: Amide Coupling of VH032 Amine with Boc-NH-PEG2-COOH

This protocol describes the formation of the amide bond between the VHL ligand and the protected PEG linker.

-

Materials:

-

(S,R,S)-AHPC amine (VH032 amine)

-

Boc-NH-PEG2-COOH

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve Boc-NH-PEG2-COOH (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve (S,R,S)-AHPC amine (1.0 equivalent) in anhydrous DMF.

-

Add the (S,R,S)-AHPC amine solution to the activated linker solution, followed by the dropwise addition of DIPEA (2.0-3.0 equivalents).

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Boc-(S,R,S)-AHPC-PEG2-NH2.

-

Protocol 2: Boc Deprotection to Yield (S,R,S)-AHPC-PEG2-NH2 Hydrochloride

This protocol describes the removal of the Boc protecting group to furnish the final product.[8][9]

-

Materials:

-

Boc-(S,R,S)-AHPC-PEG2-NH2

-

4M Hydrogen Chloride (HCl) in 1,4-dioxane (B91453)

-

Anhydrous Dichloromethane (DCM) or 1,4-dioxane

-

Diethyl ether (cold)

-

-

Procedure:

-

Dissolve Boc-(S,R,S)-AHPC-PEG2-NH2 (1.0 equivalent) in a minimal amount of anhydrous DCM or 1,4-dioxane in a round-bottom flask.

-

To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically a 5-10 fold excess of HCl).

-

Stir the reaction mixture at room temperature for 1-4 hours. The product will often precipitate as the hydrochloride salt.

-

Monitor the reaction for the complete consumption of the starting material by LC-MS or TLC.

-

Upon completion, add cold diethyl ether to the reaction mixture to facilitate further precipitation of the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under high vacuum to yield (S,R,S)-AHPC-PEG2-NH2 hydrochloride as a solid.

-

Conjugation to a Target Protein Ligand

The terminal primary amine of (S,R,S)-AHPC-PEG2-NH2 hydrochloride can be coupled to a carboxylic acid on a target protein ligand using standard amide bond formation chemistries, such as the HATU-mediated coupling described in Protocol 1.

Caption: PROTAC synthesis workflow.

Concluding Remarks

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a versatile and indispensable tool for researchers engaged in the design and synthesis of VHL-based PROTACs. Its well-defined structure, which includes a potent VHL ligand, a solubilizing PEG linker, and a reactive amine handle, facilitates the modular construction of these powerful therapeutic agents. A thorough understanding of its properties, synthesis, and application is paramount for the successful development of novel protein degraders. Future advancements in this area will likely focus on the development of new linker chemistries and E3 ligase ligands to further expand the scope and efficacy of targeted protein degradation.

References

- 1. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (S,R,S)-AHPC-PEG2-NH2 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

(S,R,S)-AHPC-PEG2-NH2 Hydrochloride: An In-Depth Technical Guide for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG2-NH2 hydrochloride, a heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its core properties, provides exemplary experimental protocols for PROTAC synthesis and evaluation, summarizes key quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Introduction to (S,R,S)-AHPC-PEG2-NH2 Hydrochloride in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities designed to eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1] These bifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2]

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a pre-synthesized chemical entity that combines two of the three essential components of a PROTAC:

-

An E3 Ligase Ligand: The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3]

-

A Chemical Linker: A two-unit polyethylene (B3416737) glycol (PEG2) spacer is connected to the AHPC ligand. PEG linkers are frequently employed in PROTAC design to enhance solubility and provide flexibility.[4] This linker terminates in a primary amine (-NH2), which serves as a reactive handle for conjugation to a ligand for the protein of interest.[3]

-

Hydrochloride Salt: The hydrochloride salt form of the molecule enhances its stability and improves its handling characteristics, making it more amenable for use in organic synthesis.[3]

By providing a ready-to-use VHL ligand and linker, (S,R,S)-AHPC-PEG2-NH2 hydrochloride streamlines the synthesis of VHL-recruiting PROTACs, allowing researchers to focus on the development and attachment of a suitable warhead for their specific protein of interest.

Core Properties and Specifications

The key properties of (S,R,S)-AHPC-PEG2-NH2 hydrochloride are summarized in the table below. These specifications are critical for designing and executing the chemical synthesis of PROTACs.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₄₁N₅O₆S · xHCl | |

| Molecular Weight | 575.72 g/mol (free base) | |

| Appearance | Powder or crystals | |

| Functional Group | Primary Amine | [3] |

| Reactivity | The terminal primary amine is reactive towards electrophiles such as carboxylic acids (requiring activation), NHS esters, isocyanates, and aldehydes, enabling the formation of stable amide or other covalent bonds. | [3] |

| E3 Ligase Recruited | von Hippel-Lindau (VHL) | [3] |

| Storage Conditions | 2-8°C |

PROTAC Synthesis and Evaluation: Experimental Protocols

The following section outlines detailed methodologies for the synthesis of a PROTAC using (S,R,S)-AHPC-PEG2-NH2 hydrochloride and a generic protein of interest (POI) ligand containing a carboxylic acid, followed by protocols for the evaluation of the resulting PROTAC's activity.

PROTAC Synthesis: Amide Coupling of a Carboxylic Acid-Containing Warhead

This protocol describes a standard procedure for the amide coupling of a POI ligand (warhead) bearing a carboxylic acid to the terminal amine of (S,R,S)-AHPC-PEG2-NH2 hydrochloride.

Materials:

-

(S,R,S)-AHPC-PEG2-NH2 hydrochloride

-

POI ligand with a terminal carboxylic acid

-

Peptide coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, Et₃N)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Reagents for work-up and purification (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

-

Reverse-phase preparative HPLC system

Procedure:

-

Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-carboxylic acid (1.0 equivalent), (S,R,S)-AHPC-PEG2-NH2 hydrochloride (1.0-1.2 equivalents), and the peptide coupling agent (e.g., HATU, 1.2-1.5 equivalents) in anhydrous DMF.

-

Base Addition: To the solution from step 1, add DIPEA (3-4 equivalents) dropwise at 0°C. The base is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the progress of the reaction by LC-MS to confirm the consumption of starting materials and the formation of the desired PROTAC product.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC molecule with high purity.

-

Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C).

Evaluation of PROTAC-Mediated Protein Degradation

3.2.1. Western Blot Analysis

Western blotting is a standard technique to quantify the reduction in the levels of the target protein following treatment with the synthesized PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

DMSO (for stock solution preparation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response range from low nanomolar to high micromolar) for a specified period (e.g., 4, 8, 16, or 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the western blot.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

3.2.2. Confirmation of Proteasome-Dependent Degradation

To confirm that the observed protein degradation is mediated by the proteasome, a co-treatment experiment with a proteasome inhibitor is performed.

Procedure:

-

Pre-treat the cells with a proteasome inhibitor (e.g., MG132 at a final concentration of 10-20 µM) for 1-2 hours.

-

Add the PROTAC at a concentration known to induce significant degradation and co-incubate for the desired treatment duration.

-

Lyse the cells and perform western blot analysis as described above.

-

A rescue of the target protein levels in the presence of the proteasome inhibitor confirms that the PROTAC-induced degradation is proteasome-dependent.

Quantitative Data and Performance Metrics

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Linker Type | Reference(s) |

| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 | >90 | PEG-based | [5] |

| Pal-pom | CDK4/6 | TNBC cells | 20 - 50 | N/A | Alkyl chain | |

| An ERRα PROTAC | ERRα | TNBC and Her2+ BC cells | 77 | N/A | PEG-based | [1] |

| A p38α PROTAC | p38α | Mammalian cell lines | Nanomolar range | N/A | N/A | [6] |

Note: The performance of a PROTAC is highly dependent on the specific target protein, the warhead used, and the cell line being tested. The data presented here is for illustrative purposes.

Visualization of Pathways and Workflows

Diagrams created using the DOT language are provided below to visualize key concepts in PROTAC technology.

References

- 1. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]

- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

(S,R,S)-AHPC-PEG2-NH2 Hydrochloride: A Technical Guide for VHL-Based PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a synthetic ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates the high-affinity (S,R,S)-AHPC moiety, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amine group.[1][2][4] As a fundamental building block, it enables the covalent attachment of a target protein ligand, thereby creating a heterobifunctional PROTAC capable of inducing the degradation of specific proteins of interest. This guide provides an in-depth overview of its function, relevant experimental protocols, and the underlying signaling pathways.

Core Function: VHL E3 Ligase Recruitment in PROTAC Technology

The primary function of (S,R,S)-AHPC-PEG2-NH2 is to engage the VHL E3 ubiquitin ligase, a key component of the cellular protein degradation machinery.[5][6] In the context of a PROTAC, this ligand serves as the "hook" that brings the VHL complex into close proximity with a target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[6] The PEG2 linker provides a flexible spacer to allow for optimal orientation of the VHL ligase and the target protein for efficient ubiquitination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₁N₅O₆S · HCl | [1][2] |

| Molecular Weight | 612.18 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from typical small molecules of this class |

| Solubility | Soluble in DMSO and water | [1] |

Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC utilizing (S,R,S)-AHPC-PEG2-NH2 involves hijacking the natural ubiquitin-proteasome pathway. The following diagrams illustrate the key signaling pathway and a general experimental workflow for characterizing a PROTAC synthesized from this ligand.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for characterizing a novel PROTAC.

Experimental Protocols

The following are generalized protocols for key experiments in the characterization of a PROTAC synthesized using (S,R,S)-AHPC-PEG2-NH2 hydrochloride. Researchers should optimize these protocols for their specific target protein and cell lines.

VHL Binding Affinity Determination (Surface Plasmon Resonance - SPR)

This protocol outlines the steps to determine the binding affinity of the VHL ligand portion of the PROTAC to the VHL protein.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant purified VHL-ElonginB-ElonginC (VBC) complex

-

(S,R,S)-AHPC-PEG2-NH2 based PROTAC

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

SPR running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl pH 2.5)

Procedure:

-

Immobilization of VBC:

-

Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

-

Inject the VBC protein solution over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a serial dilution of the PROTAC in running buffer.

-

Inject the PROTAC solutions over the immobilized VBC surface, starting from the lowest concentration.

-

Allow for sufficient association and dissociation time.

-

Regenerate the sensor surface between each concentration injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[8]

-

Ternary Complex Formation (Co-Immunoprecipitation - Co-IP)

This protocol is designed to demonstrate the formation of the ternary complex (Target Protein-PROTAC-VHL) in a cellular context.

Materials:

-

Cell line expressing the target protein

-

PROTAC synthesized from (S,R,S)-AHPC-PEG2-NH2

-

Cell lysis buffer (non-denaturing, e.g., containing Triton X-100 or NP-40)

-

Antibody against the target protein or VHL

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the PROTAC at a concentration known to be effective. Include a vehicle control (e.g., DMSO).

-

Lyse the cells and collect the supernatant containing the protein lysates.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with the primary antibody (anti-target protein or anti-VHL) to form antibody-protein complexes.

-

Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding proteins.

-

-

Elution and Western Blot:

-

Elute the bound proteins from the beads using elution buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against the target protein and VHL to detect their presence in the immunoprecipitated complex.

-

Target Protein Degradation (Western Blot)

This is the standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

PROTAC synthesized from (S,R,S)-AHPC-PEG2-NH2

-

Cell lysis buffer (e.g., RIPA buffer)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells and treat with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and determine the protein concentration of each sample.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies.

-

Incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[9]

-

Conclusion

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a valuable and versatile tool for the construction of VHL-recruiting PROTACs. Its high-affinity VHL ligand and flexible PEG linker provide a solid foundation for the development of potent and selective protein degraders. The experimental protocols outlined in this guide offer a framework for the systematic characterization of novel PROTACs, from initial binding studies to the confirmation of cellular protein degradation. While specific binding affinity data for this ligand-linker conjugate is not currently available, the provided methodologies will enable researchers to generate this critical information for their specific PROTAC constructs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (S,R,S)-AHPC-PEG2-NH2 | E3 Ligase Ligand-Linker Conjugate | TargetMol [targetmol.com]

- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S,R,S)-AHPC-PEG2-NH2 hydrochloride (VH032-PEG2-NH2 hydrochloride) | E3 Ligase Ligand-Linker Conjugate | MCE [medchemexpress.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

The Fulcrum of Function: Unpacking the Role of the PEG2 Linker in (S,R,S)-AHPC-PEG2-NH2 Hydrochloride

A Technical Guide for Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules are meticulously engineered to hijack the cell's natural ubiquitin-proteasome system, leading to the selective elimination of disease-causing proteins. The (S,R,S)-AHPC-PEG2-NH2 hydrochloride molecule is a pivotal building block in the construction of these molecular machines. While the (S,R,S)-AHPC moiety serves as the anchor to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the terminal amine (-NH2) provides the reactive handle for conjugation, it is the often-understated PEG2 linker that critically dictates the ultimate efficacy and drug-like properties of the final PROTAC. This technical guide provides an in-depth analysis of the multifaceted role of the PEG2 linker, supported by representative data, detailed experimental protocols, and functional diagrams to empower researchers in the rational design of next-generation protein degraders.

The Core Architecture: Deconstructing (S,R,S)-AHPC-PEG2-NH2

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a synthetically derived E3 ligase ligand-linker conjugate.[1][2] It is comprised of three distinct functional units:

-

(S,R,S)-AHPC (VH032): This hydroxyproline-based ligand binds with high affinity and selectivity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, acting as the "anchor" that recruits the cellular degradation machinery.[3][4]

-

PEG2 Linker: A two-unit polyethylene (B3416737) glycol chain that covalently connects the VHL ligand to the terminal amine. Far from being a mere spacer, this component is a critical determinant of the PROTAC's overall performance.[5][6]

-

Terminal Amine (-NH2): A primary amine functional group that serves as a versatile chemical handle. It is designed to react efficiently with an activated carboxyl group on a target protein ligand, enabling the final assembly of the heterobifunctional PROTAC molecule.[4][7]

The logical relationship between these components is foundational to the PROTAC strategy, as illustrated below.

The Multifaceted Role of the PEG2 Linker

The PEG2 linker is instrumental in bridging the VHL ligand and the target protein ligand, and its chemical properties directly influence the PROTAC's behavior at a molecular and cellular level. Its role can be dissected into four key functions:

Optimizing Ternary Complex Formation

The primary function of a PROTAC is to facilitate the formation of a productive ternary complex between the target protein, the PROTAC itself, and the E3 ligase.[8][9] The length and flexibility of the linker are paramount. An optimal linker length, such as that provided by the PEG2 unit, is essential for achieving the correct proximity and orientation between the E3 ligase and the target protein, which is necessary for efficient ubiquitin transfer.[10] A linker that is too short can cause steric hindrance, preventing complex formation, while an excessively long linker may lead to unproductive binding modes and a decrease in effective concentration.[11] The flexibility inherent to the PEG structure allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[12]

Modulating Physicochemical Properties and Solubility

PROTACs are often large molecules that fall "beyond the Rule of 5," presenting challenges in terms of solubility and permeability.[13] The PEG2 linker, being composed of repeating ethylene (B1197577) glycol units, imparts significant hydrophilicity to the molecule.[14] This is crucial for several reasons:

-

Enhanced Aqueous Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's solubility in aqueous environments, which is critical for handling, formulation, and bioavailability.[3][9]

-

Tuning Lipophilicity: The inclusion of a PEG linker helps to balance the overall lipophilicity of the final PROTAC, which is often high due to the two complex ligand moieties. This balance is key for achieving the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

Influencing Cell Permeability

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers offers a unique advantage.[3][15] Studies have shown that flexible linkers can allow the PROTAC to adopt folded, more compact conformations in a nonpolar environment.[6][15] This "chameleonic" behavior can shield the molecule's polar surface area, creating a transiently more lipophilic structure that is better able to traverse the cell membrane.[3][13] However, excessive PEGylation can be detrimental, making the shorter PEG2 linker a rational starting point for optimization.[3]

Providing a Stable and Versatile Synthetic Scaffold

The PEG2 linker is chemically stable and provides a robust connection between the two ends of the PROTAC. The terminal amine allows for a straightforward and well-established amide bond formation with a carboxylic acid-containing target ligand, streamlining the synthesis process.[7] The commercial availability of building blocks like (S,R,S)-AHPC-PEG2-NH2 facilitates a modular approach to PROTAC development, allowing for the rapid generation of libraries with varying target ligands.[7]

Data Presentation: The Impact of Linker Composition

While a direct, peer-reviewed comparative study for a series of PROTACs using (S,R,S)-AHPC with systematically varied PEG linker lengths is not publicly available, the principles of linker optimization are well-established. The following tables synthesize representative data from the literature to illustrate the expected impact of varying PEG linker length on the physicochemical properties and degradation performance of a hypothetical VHL-based BRD4 degrader.[3][5][10]

Table 1: Predicted Impact of PEG Linker Length on Physicochemical Properties

| PROTAC Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |

| Alkyl C4 | ~890 | 4.2 | 165 | 4 | 10 |

| PEG2 | ~920 | 3.8 | 174 | 4 | 12 |

| PEG4 | ~1008 | 3.1 | 193 | 4 | 14 |

| PEG6 | ~1096 | 2.4 | 212 | 4 | 16 |

| Data is illustrative, compiled from established principles in PROTAC design. cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors. |

Table 2: Representative Impact of PEG Linker Length on Biological Activity

| PROTAC Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |

| Alkyl C4 | 50 | >90 | High |

| PEG2 | 25 | >95 | Moderate-High |

| PEG4 | 75 | >90 | Moderate |

| PEG6 | 200 | 85 | Low |

| Data is illustrative and compiled from various sources in the literature.[10] DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line and target-dependent. PAMPA: Parallel Artificial Membrane Permeability Assay. |

These tables highlight the critical trade-offs in linker design. While longer PEG chains decrease lipophilicity (lower cLogP) and increase the topological polar surface area (TPSA), potentially improving solubility, they can also negatively impact cell permeability and disrupt the optimal geometry for ternary complex formation, leading to a less potent PROTAC (higher DC₅₀). The PEG2 linker often represents a "sweet spot," providing a balance of solubility, permeability, and an effective length for potent degradation.[16]

Experimental Protocols

The successful development of a PROTAC requires rigorous experimental validation. The following section provides detailed methodologies for the synthesis of a PROTAC using (S,R,S)-AHPC-PEG2-NH2 hydrochloride and for the subsequent evaluation of its biological activity.

Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of (S,R,S)-AHPC-PEG2-NH2 hydrochloride to a target protein ligand containing a carboxylic acid.

Materials:

-

(S,R,S)-AHPC-PEG2-NH2 hydrochloride

-

Target protein ligand with a carboxylic acid functional group

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Reverse-phase HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Dissolution: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Addition of Building Block: In a separate vial, dissolve (S,R,S)-AHPC-PEG2-NH2 hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base.

-

Coupling Reaction: Add the solution from step 3 to the activated ligand solution from step 2.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using reverse-phase HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy.

Protocol for Western Blotting to Quantify Protein Degradation

This protocol is a standard method to measure the reduction in target protein levels following treatment with the synthesized PROTAC.

Materials:

-

Human cancer cell line expressing the target protein (e.g., HeLa, MCF-7)

-

Synthesized PROTAC stock solution in DMSO

-

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies (specific for the target protein and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow them to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Aspirate the old medium from the cells and treat with the different PROTAC concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).

-

Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

-

Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation & SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Also, probe for a loading control.

-

Detection: Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Conclusion and Future Perspectives

The PEG2 linker within the (S,R,S)-AHPC-PEG2-NH2 hydrochloride building block is a critical design element that profoundly influences the performance of the resulting PROTAC. It is not a passive spacer but an active modulator of ternary complex formation, solubility, and cell permeability. The two-unit ethylene glycol chain often provides a favorable balance between the flexibility required for potent degradation and the physicochemical properties needed for a drug-like molecule. As the field of targeted protein degradation moves towards more rational, structure-guided design, a deep understanding of the role of each component, particularly the linker, is essential. The strategic selection of linker chemistry and length will continue to be a cornerstone for developing PROTACs with superior potency, selectivity, and therapeutic potential.

References

- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 13. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

(S,R,S)-AHPC-PEG2-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of (S,R,S)-AHPC-PEG2-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its role as a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand conjugated to a PEG2 linker, and provides detailed experimental methodologies for its application in targeted protein degradation.

Core Chemical Properties

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, which serves as a ligand for the VHL E3 ubiquitin ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[1][2][3][4][5][6][7] The hydrochloride salt form enhances the compound's stability and handling properties.[7] This molecule is a key component in the synthesis of heterobifunctional PROTACs, which are designed to induce the degradation of specific target proteins.[1][2][3][4][5][6][7]

| Property | Value |

| Synonyms | VH032-PEG2-NH2 hydrochloride, VHL Ligand-Linker Conjugates 3 hydrochloride, E3 ligase Ligand-Linker Conjugates 6 |

| Molecular Formula | C₂₈H₄₂ClN₅O₆S |

| Molecular Weight | 612.18 g/mol |

| CAS Number | 2097973-72-1 |

| Appearance | White to yellow solid |

| Purity | ≥95% to 99.77% (as reported by various suppliers) |

| Solubility | Water: 175 mg/mL (285.86 mM; requires sonication) DMSO: 100 mg/mL (163.35 mM; requires sonication) |

| Storage | Store at 4°C for short-term, and at -20°C to -80°C for long-term storage in a sealed container, away from moisture. Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. |

Mechanism of Action in PROTACs: The Ubiquitin-Proteasome System

PROTACs synthesized using (S,R,S)-AHPC-PEG2-NH2 hydrochloride function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, simultaneously binding to a target protein of interest (POI) and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Experimental Protocols

Synthesis of a PROTAC using (S,R,S)-AHPC-PEG2-NH2 Hydrochloride

This protocol describes the conjugation of (S,R,S)-AHPC-PEG2-NH2 hydrochloride to a target protein ligand containing a carboxylic acid functional group, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

-

(S,R,S)-AHPC-PEG2-NH2 hydrochloride

-

Target protein ligand with a carboxylic acid group

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Activation of the Target Ligand:

-

Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO.

-

Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester. The reaction progress can be monitored by TLC or LC-MS.

-

-

Conjugation Reaction:

-

In a separate vial, dissolve (S,R,S)-AHPC-PEG2-NH2 hydrochloride (1.2 equivalents) in anhydrous DMF or DMSO.

-

Add the activated target ligand solution to the (S,R,S)-AHPC-PEG2-NH2 solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or overnight. Monitor the reaction by LC-MS until the starting materials are consumed.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small amount of water or an amine-containing buffer like Tris-HCl.

-

Dilute the reaction mixture with an appropriate solvent and purify the crude product by preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

-

Western Blot Analysis of Target Protein Degradation

This protocol details the procedure to assess the degradation of a target protein (e.g., BRD4) in cultured cells treated with a PROTAC synthesized using (S,R,S)-AHPC-PEG2-NH2 hydrochloride.[8][9]

Materials:

-

Cell line expressing the target protein (e.g., HeLa or MDA-MB-231 for BRD4)[8][10]

-

The synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, α-tubulin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and add the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Signaling Pathway: BRD4 Degradation

PROTACs utilizing (S,R,S)-AHPC-PEG2-NH2 hydrochloride can be designed to target Bromodomain-containing protein 4 (BRD4), a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins. BRD4 is a critical regulator of gene expression, including the proto-oncogene c-Myc.[11][12] By inducing the degradation of BRD4, these PROTACs can effectively downregulate c-Myc expression, leading to anti-proliferative effects in cancer cells.[11][12]

Conclusion

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a versatile and indispensable tool for researchers engaged in the development of PROTAC-based therapeutics. Its well-defined structure, which includes a potent VHL ligand and a flexible PEG linker with a reactive amine, facilitates the rational design and synthesis of PROTACs for the targeted degradation of a wide array of disease-relevant proteins. The experimental protocols and mechanistic insights provided in this guide are intended to support the effective utilization of this compound in advancing the field of targeted protein degradation.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. benchchem.com [benchchem.com]

- 3. (S,R,S)-AHPC-PEG2-NH2 | E3 Ligase Ligand-Linker Conjugate | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. shellchemtech.com [shellchemtech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (S,R,S)-AHPC-PEG2-NH2 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 8. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. researchgate.net [researchgate.net]

- 11. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

(S,R,S)-AHPC-PEG2-NH2 Hydrochloride: A Technical Guide for Researchers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S,R,S)-AHPC-PEG2-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. This document details the molecular structure, chemical properties, and application of this versatile linker-ligand conjugate in the synthesis of VHL-based PROTACs.

Core Molecular and Chemical Properties

(S,R,S)-AHPC-PEG2-NH2 hydrochloride, also known as VH032-PEG2-NH2 hydrochloride, is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[][2] The hydrochloride salt form enhances the compound's stability and handling.[3]

The primary amine serves as a reactive handle for conjugation to a ligand targeting a protein of interest (POI), facilitating the creation of a heterobifunctional PROTAC.[3][4] The PEG2 spacer provides hydrophilicity and an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[3]

Quantitative Data Summary

| Property | Value | References |

| Synonyms | VH032-PEG2-NH2 hydrochloride, VHL Ligand-Linker Conjugates 3 hydrochloride | [][2] |

| Molecular Formula | C₂₈H₄₂ClN₅O₆S | [2][5] |

| Molecular Weight | 612.18 g/mol | [][5] |

| CAS Number | 2097973-72-1 | [2][6] |

| Purity | ≥95% | [6] |

| Appearance | Powder or crystals | [6] |

| Storage Temperature | 2-8°C | [6] |

| SMILES String | O=C(NCC1=CC=C(C2=C(C)N=CS2)C=C1)--INVALID-LINK--C3">C@HN3C(--INVALID-LINK--NC(COCCOCCN)=O)=O.Cl | [6] |

| InChI Key | SYAOHFUUVWFWJH-ZBXLSASTSA-N | [5][6] |

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using (S,R,S)-AHPC-PEG2-NH2 hydrochloride function by inducing the selective degradation of a target protein. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.

Experimental Protocols

The following section provides a representative protocol for the synthesis and evaluation of a PROTAC using (S,R,S)-AHPC-PEG2-NH2 hydrochloride.

Synthesis of a PROTAC via Amide Coupling

This protocol describes the conjugation of (S,R,S)-AHPC-PEG2-NH2 hydrochloride to a protein of interest (POI) ligand that possesses a carboxylic acid functional group.

Materials:

-

(S,R,S)-AHPC-PEG2-NH2 hydrochloride

-

POI ligand with a terminal carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for flash chromatography (e.g., DCM/Methanol (B129727) gradient)

Procedure:

-

Dissolution of Reagents: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

-

Activation of Carboxylic Acid: To the solution from step 1, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: Add (S,R,S)-AHPC-PEG2-NH2 hydrochloride (1.1 equivalents) and an additional equivalent of DIPEA to the reaction mixture. Stir the reaction at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting materials are consumed (typically 2-16 hours).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product by NMR (Nuclear Magnetic Resonance) spectroscopy and high-resolution mass spectrometry (HRMS).

Evaluation of PROTAC Activity: Western Blotting for Protein Degradation

This protocol outlines the steps to assess the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

-

Cancer cell line expressing the target protein

-

Complete cell culture medium

-

Synthesized PROTAC

-

DMSO (Dimethyl sulfoxide)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (typically from low nanomolar to micromolar) or a vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein overnight at 4°C. Subsequently, wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Re-probe the membrane with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations.

Experimental and Developmental Workflow

The development of a novel PROTAC is an iterative process that involves design, chemical synthesis, and biological evaluation. The following diagram illustrates a typical workflow for the development of a PROTAC using (S,R,S)-AHPC-PEG2-NH2 hydrochloride.

References

The Chemistry and Application of (S,R,S)-AHPC-PEG2-NH2 Hydrochloride in Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. As a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a polyethylene (B3416737) glycol (PEG) linker with a terminal amine, it serves as a foundational building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application in PROTAC development, and a discussion of the underlying biological pathways.

Introduction to (S,R,S)-AHPC-PEG2-NH2 Hydrochloride

(S,R,S)-AHPC-PEG2-NH2 hydrochloride, with the CAS number 2097973-72-1 , is a synthetic molecule designed for the modular construction of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][4] This approach offers a powerful strategy to eliminate disease-causing proteins, including those traditionally considered "undruggable."

The (S,R,S)-AHPC moiety is a potent and well-characterized ligand for the VHL E3 ligase. The PEG2 linker provides a desirable length and hydrophilicity to the molecule, which can influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and improve the pharmacokinetic properties of the final PROTAC. The terminal primary amine serves as a reactive handle for conjugation to a ligand targeting a specific protein of interest.

Physicochemical Properties

A summary of the key quantitative data for (S,R,S)-AHPC-PEG2-NH2 hydrochloride is presented in Table 1.

| Property | Value |

| CAS Number | 2097973-72-1 |

| Molecular Formula | C₂₈H₄₂ClN₅O₆S |

| Molecular Weight | 612.18 g/mol |

| Purity | ≥95% |

| Form | Powder or crystals |

| Storage Temperature | 2-8°C |

The PROTAC-Mediated Protein Degradation Pathway

The central mechanism of action for PROTACs synthesized from (S,R,S)-AHPC-PEG2-NH2 hydrochloride is the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using (S,R,S)-AHPC-PEG2-NH2 hydrochloride and its subsequent biological evaluation.

PROTAC Synthesis: Amide Coupling

This protocol describes the conjugation of a POI ligand containing a carboxylic acid to (S,R,S)-AHPC-PEG2-NH2 hydrochloride.

Workflow Diagram:

Materials:

-

(S,R,S)-AHPC-PEG2-NH2 hydrochloride

-

POI-ligand with a terminal carboxylic acid

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

Water

-

Solvents for HPLC purification

-

NMR and HRMS instrumentation

Procedure:

-

In a clean, dry reaction vessel, dissolve the POI-ligand-carboxylic acid (1.0 equivalent), HATU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.

-

To this mixture, add a solution of (S,R,S)-AHPC-PEG2-NH2 hydrochloride (1.0 equivalent) and DIPEA (3.0 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the progress of the reaction by LC-MS.

-

Once the reaction is complete, quench it by adding a small amount of water.

-

Purify the crude product by reverse-phase preparative HPLC.

-

Confirm the identity and purity of the final PROTAC molecule using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Western Blot for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Procedure:

-

Cell Plating: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the synthesized PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-